Diphenyl-1-pyrenylphosphine Diphenyl-1-pyrenylphosphine DPPP is a probe that reacts stoichiometrically with hydroperoxides to yield the fluorescent molecule diphenyl-1-pyrenylphosphine oxide (DPPP-O). Plasma levels of lipid hydroperoxides of phosphatidylcholine, phosphatidylethanolamine, triglycerides, and cholesteryl esters have been measured by HPLC with a post column detection system using DPPP. DPPP has also been used as a fluorescent probe for the detection of low density lipoprotein and cellular oxidation. Fluorescence of DPPP-O can be monitor using excitation and emission wavelengths of 351 nm and 380 nm, respectively.
Brand Name: Vulcanchem
CAS No.: 110231-30-6
VCID: VC20795920
InChI: InChI=1S/C28H19P/c1-3-10-23(11-4-1)29(24-12-5-2-6-13-24)26-19-17-22-15-14-20-8-7-9-21-16-18-25(26)28(22)27(20)21/h1-19H
SMILES: C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3
Molecular Formula: C28H19P
Molecular Weight: 386.4 g/mol

Diphenyl-1-pyrenylphosphine

CAS No.: 110231-30-6

Cat. No.: VC20795920

Molecular Formula: C28H19P

Molecular Weight: 386.4 g/mol

* For research use only. Not for human or veterinary use.

Diphenyl-1-pyrenylphosphine - 110231-30-6

Specification

Description DPPP is a probe that reacts stoichiometrically with hydroperoxides to yield the fluorescent molecule diphenyl-1-pyrenylphosphine oxide (DPPP-O). Plasma levels of lipid hydroperoxides of phosphatidylcholine, phosphatidylethanolamine, triglycerides, and cholesteryl esters have been measured by HPLC with a post column detection system using DPPP. DPPP has also been used as a fluorescent probe for the detection of low density lipoprotein and cellular oxidation. Fluorescence of DPPP-O can be monitor using excitation and emission wavelengths of 351 nm and 380 nm, respectively.
CAS No. 110231-30-6
Molecular Formula C28H19P
Molecular Weight 386.4 g/mol
IUPAC Name diphenyl(pyren-1-yl)phosphane
Standard InChI InChI=1S/C28H19P/c1-3-10-23(11-4-1)29(24-12-5-2-6-13-24)26-19-17-22-15-14-20-8-7-9-21-16-18-25(26)28(22)27(20)21/h1-19H
Standard InChI Key DSYGKYCYNVHCNQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3
Canonical SMILES C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3
Appearance Assay:≥98%A crystalline solid

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